4-(Dimethoxymethyl)-1,2-dimethoxybenzene
Overview
Description
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Electrochemical Energy Storage
4-(Dimethoxymethyl)-1,2-dimethoxybenzene derivatives, including 1,4-dimethoxybenzene, have shown promising applications in the development of non-aqueous redox flow batteries. These compounds exhibit high open-circuit potentials and outstanding electrochemical reversibility, making them suitable as catholyte materials. A novel derivative, 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA), has demonstrated superior solubility and chemical stability in its charged state, enhancing battery lifespan and efficiency (Zhang et al., 2017).
Crystallography and Structural Analysis
The crystal structure of 1,4-dimethoxybenzene has been extensively studied, providing insight into its molecular configuration. Research has elucidated bond lengths and angles within the benzene ring, contributing to a deeper understanding of its chemical behavior and interactions (Goodwin, Przybylska, & Robertson, 1950).
Overcharge Protection in Batteries
A dimethoxybenzene derivative, 4-tertbutyl-1,2-dimethoxybenzene (TDB), has been synthesized and tested as a redox shuttle for overcharge protection in Li–LiFePO4 batteries. TDB is miscible with organic polar electrolytes, providing a solution for the poor solubility of similar compounds and demonstrating potential for practical applications in rechargeable lithium batteries (Feng, Ai, Cao, & Yang, 2007).
Advanced Materials and Polymer Science
Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been synthesized, featuring this compound derivatives. These materials exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Their properties make them suitable for various applications in materials science (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis and Functionalization
Research into the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene has led to the synthesis of new compounds, including sulfur-functionalized benzoquinones. These findings open up pathways for creating novel chemical entities with potential applications in drug development and materials science (Aitken, Jethwa, Richardson, & Slawin, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethoxymethyl)-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-12-9-6-5-8(7-10(9)13-2)11(14-3)15-4/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQDGOCRQVFUFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345178 | |
Record name | 4-(Dimethoxymethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59276-33-4 | |
Record name | 4-(Dimethoxymethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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